molecular formula C13H19N3O2 B1498036 1-methyl-N-(4-nitrobenzyl)piperidin-4-amine CAS No. 1096348-43-4

1-methyl-N-(4-nitrobenzyl)piperidin-4-amine

Cat. No.: B1498036
CAS No.: 1096348-43-4
M. Wt: 249.31 g/mol
InChI Key: JVHVGAASBFXUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and Nomenclature

The compound’s molecular architecture combines a piperidine core with a methyl group at the 1-position and a 4-nitrobenzyl substituent at the 4-amine position. Key structural features include:

Property Value Source
IUPAC Name 1-methyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine
CAS Number 1096348-43-4
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
Key Functional Groups Secondary amine, nitro group, benzyl group

The piperidine ring adopts a chair conformation, with the methyl group at the 1-position and the 4-nitrobenzyl substituent occupying equatorial positions to minimize steric strain. The nitro group at the para position of the benzyl moiety enhances electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitution and reduction reactions.

Historical Context in Heterocyclic Chemistry

Piperidine derivatives have been integral to organic chemistry since the 19th century, with piperidine itself first isolated from black pepper alkaloids. The introduction of nitrobenzyl groups into piperidine frameworks emerged in the mid-20th century as synthetic methodologies for functionalizing heterocycles advanced. Key milestones include:

  • Early Piperidine Synthesis : Thomas Anderson’s 1850 isolation of piperidine via nitric acid treatment of piperine laid the groundwork for derivative synthesis.
  • Nitrobenzyl Incorporation : The development of Ullmann and Buchwald-Hartwig coupling reactions in the 1990s enabled efficient aryl-amine bond formation, facilitating the synthesis of N-arylpiperidines like 1-methyl-N-(4-nitrobenzyl)piperidin-4-amine.
  • Modern Applications : Recent studies highlight its role as a precursor to kinase inhibitors and antimicrobial agents, leveraging the nitro group’s redox activity.

The compound’s synthesis typically involves reductive amination between 1-methylpiperidin-4-amine and 4-nitrobenzaldehyde, followed by purification via column chromatography. Alternative routes use nucleophilic substitution of 4-nitrobenzyl halides with piperidine derivatives under basic conditions.

Position Within Piperidine Derivative Classifications

Piperidine derivatives are classified based on substitution patterns and functional groups. This compound occupies a distinct niche:

Derivative Type Substituents Key Features
N-Alkylpiperidines Methyl, ethyl groups at N-position Enhanced lipophilicity; e.g., N-methylpiperidine
N-Arylpiperidines Aromatic groups at N-position Electronic modulation; e.g., 1-phenylpiperidine
Nitro-Substituted Nitro groups on aryl or alkyl chains Redox-active intermediates; e.g., this compound
Amino-Functionalized Amine groups at ring positions Chelating agents; e.g., piperidin-4-amine

The nitrobenzyl group in this compound enables unique reactivity:

  • Reduction : Catalytic hydrogenation converts the nitro group to an amine, yielding 1-methyl-N-(4-aminobenzyl)piperidin-4-amine, a potential pharmacophore.
  • Cross-Coupling : Suzuki-Miyaura reactions at the benzyl position allow diversification into biaryl derivatives.
  • Coordination Chemistry : The amine and nitro groups act as ligands for transition metals, useful in catalysis.

Compared to simpler N-alkylpiperidines, the nitrobenzyl substituent introduces steric bulk and electronic effects that modulate solubility and binding affinity in biological systems. This positions the compound as a versatile scaffold in drug discovery, particularly for targeting enzymes with hydrophobic active sites.

Properties

IUPAC Name

1-methyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15-8-6-12(7-9-15)14-10-11-2-4-13(5-3-11)16(17)18/h2-5,12,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHVGAASBFXUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655725
Record name 1-Methyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096348-43-4
Record name 1-Methyl-N-[(4-nitrophenyl)methyl]piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

The molecular formula of 1-methyl-N-(4-nitrobenzyl)piperidin-4-amine is C13H19N3O2. The compound consists of:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Methyl Group : Attached to one nitrogen atom.
  • 4-Nitrobenzyl Group : A benzyl moiety with a nitro substituent, attached to the other nitrogen atom.

This structural configuration suggests potential interactions with various biological targets, similar to other piperidine derivatives.

General Insights

While specific biological activities of this compound have not been extensively documented, its structural similarities to other biologically active piperidines indicate possible interactions with cellular targets:

  • Receptor Interactions : Piperidine derivatives often act as agonists or antagonists at various receptors, influencing neurotransmitter systems and cellular signaling pathways.
  • Enzyme Inhibition : Some piperidine compounds have demonstrated the ability to inhibit enzymes relevant to neurodegenerative diseases, such as Alzheimer's disease.

Potential Biological Effects

The following potential biological effects have been inferred from the compound's structure and related studies:

  • Antitumor Activity : Similar piperidine derivatives have shown promise in cancer research, particularly in inhibiting specific enzymes linked to tumor progression .
  • Neuroprotective Properties : Given the role of piperidines in modulating neurotransmitter systems, there is potential for neuroprotective effects against neurodegenerative conditions.

Case Studies and Related Research

While direct studies on this compound are scarce, several relevant studies on structurally similar compounds provide insights into its potential biological activities:

CompoundActivityReference
1-benzyl-3.5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-oneInhibits Coactivator-associated arginine methyltransferase 1Cheng et al. (2011)
Piperidine derivativesAntioxidant and antibacterial activitiesT.A. Dar et al. (2022)
1-(4-Nitrobenzyl)piperidineStructural analog with similar propertiesPubChem

These studies indicate that compounds with similar structures can exhibit significant biological activities, suggesting that this compound may also possess valuable pharmacological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Reductive Amination : Reaction of 1-methylpiperidin-4-one with 4-nitrobenzylamine using a reducing agent like sodium borohydride.
  • Nucleophilic Substitution : Reaction of 1-methylpiperidin-4-amine with 4-nitrobenzyl chloride in the presence of a base.
  • Gabriel Synthesis : Involves the reaction of 1-methyl-4-phthalimidopiperidine with 4-nitrobenzylamine followed by hydrazinolysis.

Potential Applications

The unique structure of this compound indicates several potential applications:

  • Pharmaceutical Research : It could serve as a building block for synthesizing more complex molecules with therapeutic properties.
  • Chemical Probes : Its distinct structure makes it suitable for use as a chemical probe in studying receptor interactions and cellular mechanisms.
  • Organic Synthesis : The compound can act as an intermediate in synthesizing other bioactive piperidine derivatives.

Comparison with Similar Compounds

Key Observations :

  • The 4-nitrobenzyl group in the target compound reduces lipophilicity (lower LogP) compared to the chloro-substituted analog .
  • The thiophene-ethyl analog () exhibits higher solubility in polar solvents due to the heteroaromatic ring, whereas the nitro group may enhance stability in acidic conditions .

Anticancer and Antimicrobial Potential

  • Chlorobenzyl Analogs : Higher lipophilicity correlates with improved membrane permeability, as seen in N-(4-chlorobenzyl) derivatives tested for CNS-targeted activity .

GPCR Modulation

  • Thiophene-ethyl Derivatives (): The thiophene moiety may engage in π-π interactions with aromatic residues in GPCR binding pockets, a feature absent in the nitrobenzyl analog .
  • Benzyl vs. Phenethyl Substituents : Compounds with phenethyl groups (e.g., ) exhibit stronger affinity for σ receptors compared to benzyl-substituted analogs .

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) to Form 1-Methyl-4-(4-nitrophenyl)piperidine Derivatives

  • Reaction Conditions: 1-bromo-4-nitrobenzene reacts with 1-methylpiperazine or N-methylpiperidine under reflux conditions, often neat or in solvents such as N,N-dimethylformamide (DMF), at temperatures around 80°C for 5–26 hours.
  • Catalysts/Additives: Potassium carbonate (K2CO3) is commonly used as a base to facilitate the substitution.
  • Work-up: After reaction completion, the mixture is extracted with organic solvents such as dichloromethane/methanol, dried over sodium sulfate, and purified by column chromatography or recrystallization.
  • Yields: Reported yields range from 87% to quantitative (100%) depending on conditions and purification methods.
Parameter Details
Starting materials 1-bromo-4-nitrobenzene, 1-methylpiperazine or piperidine
Solvent Neat, DMF, or ethanol
Base Potassium carbonate (K2CO3)
Temperature 80°C
Reaction time 5–26 hours
Purification Extraction, column chromatography, recrystallization
Yield 87% to 100%

Catalytic Hydrogenation of Nitro Group to Amino Group

  • Catalysts: 10% palladium on activated carbon (Pd/C) is the most frequently employed catalyst. Raney nickel is also used in some cases.
  • Solvents: Methanol, ethanol, or ethyl acetate.
  • Conditions: Hydrogenation is performed at room temperature (20°C) under atmospheric pressure or mild reflux, typically for 3–18 hours.
  • Alternative Reducing Agents: Hydrazine hydrate with Pd/C under reflux in ethanol is also a reported method.
  • Yields: High yields of 97–99% are consistently reported.
Parameter Details
Catalyst 10% Pd/C or Raney nickel
Solvent Methanol, ethanol, ethyl acetate
Temperature 20°C (room temp) to reflux (78–80°C with hydrazine)
Reaction time 3–18 hours
Atmosphere Hydrogen gas or inert (argon, nitrogen)
Yield 97–99%

Reductive Amination with 4-Nitrobenzyl Derivatives

  • General Procedure: The amino intermediate is reacted with 4-nitrobenzyl halides or derivatives in the presence of reducing agents or catalytic hydrogenation to introduce the N-(4-nitrobenzyl) substituent.
  • Catalysts and Reagents: Palladium catalysts under hydrogen atmosphere or hydride reagents.
  • Purification: Column chromatography and recrystallization.
  • Yields: Typically high, around 85–90%.

Representative Experimental Procedure

Example: Preparation of 1-Methyl-4-(4-nitrophenyl)piperazine

  • 50 g (0.247 mol) of 1-bromo-4-nitrobenzene and 55 mL (0.495 mol) of 1-methylpiperazine are heated neat at 80°C for 26 hours.
  • After cooling, the mixture is taken up in water and extracted with dichloromethane/methanol (8:2).
  • The combined organic layers are dried over sodium sulfate, filtered, and evaporated under reduced pressure.
  • The crude product is recrystallized from ethanol to yield 1-methyl-4-(4-nitrophenyl)piperazine.
  • Characterization: ES-MS shows [M+H]+ at 443.0; Rf = 0.38 (CH2Cl2/MeOH 9:1).

Hydrogenation to 4-(4-methylpiperazin-1-yl)aniline

  • The nitro compound (2 g, 9.02 mmol) is suspended in absolute ethanol (30 mL).
  • 10% Pd/C (250 mg) is added, and the mixture is stirred under hydrogen atmosphere at room temperature for 5 hours.
  • The mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure to give the amine product in 99% yield.

Research Findings and Analysis

  • The nucleophilic aromatic substitution step is highly efficient under reflux with potassium carbonate in polar aprotic solvents like DMF.
  • Catalytic hydrogenation using Pd/C is the preferred method for selective reduction of the nitro group to the amine without affecting other functionalities.
  • Hydrazine hydrate in combination with Pd/C offers an alternative reduction pathway with similarly high yields.
  • The choice of solvent and catalyst loading significantly impacts the reaction time and yield.
  • The final product purity is typically ensured by chromatographic purification and recrystallization, with spectral data (NMR, MS) confirming the structure.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Catalyst/Reagent Solvent Temp (°C) Time Yield (%) Notes
Nucleophilic aromatic substitution 1-bromo-4-nitrobenzene + 1-methylpiperidine K2CO3 DMF or neat 80 5–26 h 87–100 Extraction and recrystallization required
Nitro group reduction Hydrogenation under H2 atmosphere 10% Pd/C or Raney Ni Methanol, EtOH 20–80 3–18 h 97–99 Alternative: hydrazine hydrate + Pd/C
Reductive amination Amino intermediate + 4-nitrobenzyl halide Pd/C or hydride reagents Various RT to reflux 2–5 h 85–90 Chromatographic purification

Q & A

Q. What are the optimized synthetic routes for 1-methyl-N-(4-nitrobenzyl)piperidin-4-amine, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic aromatic substitution. A representative method involves reacting 1-fluoro-4-nitrobenzene with 1-methylpiperidin-4-amine in dimethyl sulfoxide (DMSO) with triethylamine as a base at 90°C for 16 hours. Purification via flash chromatography (0–10% MeOH in DCM) achieves an 82% yield . Key factors include:

  • Solvent choice : DMSO enhances nucleophilicity.
  • Temperature : Elevated temperatures (90°C) accelerate substitution.
  • Base : Triethylamine neutralizes HF byproduct, preventing side reactions.
    Yield optimization requires monitoring reaction progress via TLC or LC-MS.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H/13C NMR : Confirm regioselectivity and purity. Peaks at δ 8.00–7.94 (aromatic H) and δ 2.16 (N-methyl group) are diagnostic .
  • Mass spectrometry (ESI+) : Molecular ion [M+H]+ at m/z 264.1 confirms molecular weight.
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm.

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity and potential as a pharmacophore?

The electron-withdrawing nitro group enhances electrophilicity, making the benzyl position reactive toward nucleophilic attack. This property is exploited in:

  • Pro-drug activation : Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) generates a bioactive intermediate .
  • Enzyme inhibition : The nitrobenzyl moiety may interact with hydrophobic pockets in enzymes like protein kinase PfPK6, as seen in antimalarial studies .

Q. What computational strategies are effective for predicting the compound’s binding affinity to neurological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with serotonin or dopamine receptors. The piperidine core aligns with GPCR-binding motifs.
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS).
  • QSAR models : Corrogate substituent effects (e.g., nitro vs. methoxy groups) on binding .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values or target selectivity may arise from:

  • Purity variances : Impurities >5% skew bioassay results. Validate purity via elemental analysis.
  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters ionization states. Standardize protocols across studies.
  • Off-target effects : Use CRISPR-edited cell lines to isolate target-specific activity .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Structural modifications : Introduce fluorine at the 3-position of the benzyl ring to block CYP450 oxidation.
  • Formulation : Encapsulate in PEGylated liposomes to prolong half-life.
  • ADME profiling : Assess hepatic microsomal stability and plasma protein binding using LC-MS/MS .

Methodological Challenges and Solutions

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

  • Core modifications : Vary substituents on the piperidine (e.g., methyl, ethyl) and benzyl (e.g., nitro, methoxy) groups.
  • Biological testing : Prioritize high-throughput screening against kinase panels or neurotransmitter transporters.
  • Data analysis : Apply multivariate regression to identify critical substituents (e.g., nitro groups correlate with PfPK6 inhibition) .

Q. What experimental controls are essential when evaluating the compound’s neurotoxic potential?

  • In vitro : Compare viability in SH-SY5Y neuronal cells vs. HEK293 controls using MTT assays.
  • In vivo : Monitor locomotor activity in zebrafish models and histopathology in rodent brain sections.
  • Off-target screening : Use CEREP panels to assess binding to hERG or muscarinic receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-(4-nitrobenzyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-N-(4-nitrobenzyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.